molecular formula C46H74BrN3O13S B1264432 Combivent Respimat CAS No. 1031840-23-9

Combivent Respimat

Cat. No. B1264432
CAS RN: 1031840-23-9
M. Wt: 989.1 g/mol
InChI Key: KVNRKLOLUZSPOE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A combined pharmaceutical preparation of Ipratropium Bromide and Albuterol Sulfate that is used to treat the symptoms of ASTHMA and CHRONIC OBSTRUCTIVE PULMONARY DISEASE.

Scientific Research Applications

1. Ventilator Circuit Adapter Integration

Combivent Respimat, a Soft Mist Inhaler (SMI), has been integrated with ventilator circuits using an adapter called RespiConnect*. This adapter, containing a self-sealing valve and safety cap, was tested for drug delivery and safety features, ensuring circuit integrity and effective aerosol drug delivery. Approximately 30% of the drug components were successfully delivered via the adapter to the endotracheal tube, maintaining ventilator circuit integrity and patient safety (Suggett & Nagel, 2017).

2. Inhaler Attribute Importance in Patients

A study quantified the relative importance of inhaler attributes in patients using Combivent Respimat. The research focused on attributes like ease of inhalation and reliability, showing that performance attributes were more critical than convenience for patients. This study helps in understanding patient preferences and satisfaction related to inhaler use (Davis et al., 2017).

3. Efficiency of Drug Delivery

Research comparing the Respimat SMI and chlorofluorocarbon metered-dose inhalers (CVT-MDI) revealed that the Respimat SMI delivers drugs more efficiently to the lungs. This study evaluated the systemic exposure and lung-delivery efficiency of drugs through these inhalers, highlighting the Respimat's advantage in drug delivery to the lungs (MacGregor et al., 2011).

4. Comparative Efficacy in Drug Delivery

The comparative efficacy of Combivent inhalation in patients with chronic obstructive pulmonary disease (COPD) was studied, indicating significant improvement in lung function. This research highlights the clinical effectiveness of Combivent inhalation in managing COPD exacerbations (Ping, 2010).

5. Device Development and Performance

The development of Respimat SMI, its unique nozzle design, and the resulting soft mist with a high fine particle fraction were extensively reviewed. This inhaler represents a new category in inhaler devices, offering advantages in drug deposition in the lungs and reduced oropharyngeal deposition, beneficial for patients with asthma or COPD (Dalby et al., 2004).

6. Comparative Inhaler Efficiency

A study on lung deposition of fenoterol and flunisolide delivered through Respimat SMI versus conventional metered-dose inhalers with spacers showed that Respimat SMI achieved higher lung deposition and lower oropharyngeal deposition. This highlights its potential as an effective alternative for administering inhaled bronchodilators and corticosteroids (Newman et al., 1998).

properties

CAS RN

1031840-23-9

Molecular Formula

C46H74BrN3O13S

Molecular Weight

989.1 g/mol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide

InChI

InChI=1S/C20H30NO3.2C13H21NO3.BrH.H2O4S/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;;1-5(2,3)4/h4-8,14,16-19,22H,9-13H2,1-3H3;2*4-6,12,14-17H,7-8H2,1-3H3;1H;(H2,1,2,3,4)/q+1;;;;/p-1

InChI Key

KVNRKLOLUZSPOE-UHFFFAOYSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-]

synonyms

Albuterol Ipratropium
Albuterol Ipratropium Drug Combination
Albuterol, Ipratropium Drug Combination
albuterol-ipratropium
Albuterol-Ipratropium Drug Combination
Combination, Albuterol-Ipratropium Drug
Combination, Dey
Combivent
Combivent Respimat
Dey combination
Drug Combination, Albuterol-Ipratropium
Respimat, Combivent

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Combivent Respimat
Reactant of Route 2
Combivent Respimat
Reactant of Route 3
Reactant of Route 3
Combivent Respimat
Reactant of Route 4
Combivent Respimat
Reactant of Route 5
Reactant of Route 5
Combivent Respimat
Reactant of Route 6
Combivent Respimat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.